![molecular formula C12H9ClO2 B1208944 2'-Chloro-biphenyl-2,3-diol CAS No. 138833-48-4](/img/structure/B1208944.png)
2'-Chloro-biphenyl-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Chloro-Biphenyl-2,3-Diol is an organic compound belonging to the class of chlorinated biphenyls. These compounds are characterized by the presence of at least one chlorine atom attached to either benzene ring of the biphenyl moiety. The chemical formula for 2’-Chloro-Biphenyl-2,3-Diol is C12H9ClO2, and it has a molecular weight of 220.652 Da .
Wissenschaftliche Forschungsanwendungen
2’-Chloro-Biphenyl-2,3-Diol has a wide range of scientific research applications, including:
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Vorbereitungsmethoden
The synthesis of 2’-Chloro-Biphenyl-2,3-Diol can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it a widely used method for the synthesis of biphenyl derivatives.
Industrial production methods for 2’-Chloro-Biphenyl-2,3-Diol may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
2’-Chloro-Biphenyl-2,3-Diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of a functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’-Chloro-Biphenyl-2,3-Diol may yield quinones, while reduction may produce biphenyl derivatives with reduced functional groups.
Wirkmechanismus
The mechanism of action of 2’-Chloro-Biphenyl-2,3-Diol involves its interaction with specific molecular targets and pathways. One known target is the enzyme biphenyl-2,3-diol 1,2-dioxygenase, which catalyzes the cleavage of the biphenyl ring . This interaction leads to the formation of various metabolites that can exert biological effects. The exact pathways and molecular targets involved may vary depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
2’-Chloro-Biphenyl-2,3-Diol can be compared with other chlorinated biphenyls and biphenyl derivatives. Similar compounds include:
Biphenyl-2,3-Diol: Lacks the chlorine atom and has different chemical properties and reactivity.
Chlorobenzenes: Contain a single benzene ring with chlorine substituents and exhibit different reactivity and applications.
Catechols: Contain hydroxyl groups on a benzene ring and are used in various chemical and biological applications.
The uniqueness of 2’-Chloro-Biphenyl-2,3-Diol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
138833-48-4 |
---|---|
Molekularformel |
C12H9ClO2 |
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H9ClO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,14-15H |
InChI-Schlüssel |
SNGROCQMAKYWRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)Cl |
Andere CAS-Nummern |
138833-48-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.